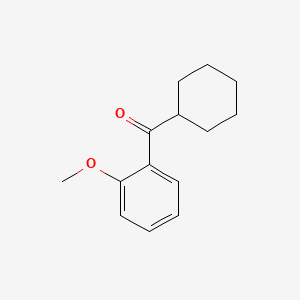

CYCLOHEXYL 2-METHOXYPHENYL KETONE

Description

Cyclohexyl 2-methoxyphenyl ketone is an organic compound characterized by a cyclohexyl group bonded to a carbonyl group, which is further attached to a 2-methoxyphenyl aromatic ring. Its molecular formula is C₁₄H₁₈O₂, with a molecular weight of 218.29 g/mol (calculated). The methoxy (–OCH₃) substituent at the ortho position of the phenyl ring enhances polarity and may influence solubility and electronic properties.

Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-16-13-10-6-5-9-12(13)14(15)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVWHDLNFVGIRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20147981 | |

| Record name | Cyclohexyl(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107258-87-7 | |

| Record name | Cyclohexyl(2-methoxyphenyl)methanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107258877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation

One of the most prevalent methods for synthesizing cyclohexyl 2-methoxyphenyl ketone involves the Friedel-Crafts acylation reaction. This method typically employs cyclohexanecarbonyl chloride and 2-methoxyphenol in the presence of a Lewis acid catalyst such as aluminum chloride.

Reagents :

- Cyclohexanecarbonyl chloride

- 2-Methoxyphenol

- Aluminum chloride (catalyst)

-

- Temperature: Typically maintained at low temperatures (0-5 °C) to minimize side reactions.

- Solvent: Non-polar solvents like dichloromethane or benzene are often used.

Yield : The reaction can yield cyclohexyl 2-methoxyphenyl ketone in good yields, often exceeding 80% under optimized conditions.

Direct Hydrogenation Method

Another method involves the hydrogenation of a suitable precursor, such as 2-methoxyacetophenone, to produce cyclohexyl 2-methoxyphenyl ketone.

Reagents :

- 2-Methoxyacetophenone

- Hydrogen gas

- Catalyst (e.g., palladium on carbon)

-

- Pressure: Typically performed under high pressure (around 1-3 atm).

- Temperature: Elevated temperatures (50-100 °C) are used to facilitate the reaction.

Yield : This method can also provide high yields, generally around 70-90%, depending on the catalyst and conditions used.

Diels-Alder Reaction Followed by Functionalization

A more complex but versatile approach involves a Diels-Alder reaction followed by subsequent functionalization steps.

Reagents :

- Cyclohexene

- Methoxy-substituted dienophile

-

- The Diels-Alder reaction is typically conducted at elevated temperatures (around 150 °C) in a solvent such as toluene.

-

- After forming the adduct, further reactions such as hydrolysis or reduction may be employed to yield the desired ketone structure.

Yield : Depending on the efficiency of each step, overall yields can vary significantly but can reach up to 85% if optimized properly.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of the different methods for synthesizing cyclohexyl 2-methoxyphenyl ketone:

| Method | Reagents Used | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Cyclohexanecarbonyl chloride, Aluminum chloride | >80 | Simple setup, high yield | Sensitive to moisture, potential side reactions |

| Direct Hydrogenation | 2-Methoxyacetophenone, Hydrogen | 70-90 | High purity product | Requires high pressure and temperature |

| Diels-Alder Reaction | Cyclohexene, Methoxy dienophile | Up to 85 | Versatile for various derivatives | More complex with multiple steps |

Chemical Reactions Analysis

Types of Reactions

CYCLOHEXYL 2-METHOXYPHENYL KETONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

CYCLOHEXYL 2-METHOXYPHENYL KETONE has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be employed in studies of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cyclohexyl(2-methoxyphenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The carbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Key Observations:

Thiomethyl (–SCH₃) introduces sulfur, which may enhance thermal stability but reduce dielectric performance due to higher electron density .

Thermal Stability :

- Cyclohexyl groups generally improve thermal resistance. For example, PAEK resins with cyclohexyl moieties exhibit glass transition temperatures (Tg) of 239–245°C and decomposition temperatures above 469°C . The methoxy variant’s stability may slightly lag due to oxygen’s susceptibility to oxidation.

Dielectric Properties :

- Cyclohexyl phenyl ketone-based polymers show dielectric constants as low as 2.95–3.26 at 10 GHz, making them suitable for high-frequency communication materials. The methoxy analog could further reduce dielectric loss due to its electron-donating nature .

Q & A

Q. What are the key synthetic methodologies for Cyclohexyl 2-Methoxyphenyl Ketone?

Cyclohexyl 2-Methoxyphenyl Ketone is typically synthesized via multi-step organic reactions. A common approach involves Friedel-Crafts acylation, where a cyclohexyl carbonyl group is introduced to a 2-methoxyphenyl substrate using Lewis acid catalysts (e.g., AlCl₃). Alternative methods may include cross-coupling reactions or ketone functionalization via nucleophilic substitution. Reaction progress should be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity .

Q. How is the compound characterized structurally?

Structural elucidation relies on spectroscopic techniques:

- NMR Spectroscopy : The methoxy group (2-OCH₃) appears as a singlet near δ 3.8–4.0 ppm in ¹H NMR. The cyclohexyl protons show distinct splitting patterns (δ 1.2–2.2 ppm).

- Mass Spectrometry (MS) : A molecular ion peak at m/z 218 (C₁₄H₁₈O₂) confirms the molecular weight. Fragmentation patterns may reveal loss of the methoxy group (CH₃O•, m/z 15) or cyclohexyl fragments.

- IR Spectroscopy : Stretching vibrations for the ketone (C=O) appear at ~1700 cm⁻¹, while aromatic C-O-C (methoxy) is near 1250 cm⁻¹ .

Q. What are the primary chemical reactions of this compound?

The ketone undergoes typical carbonyl reactions:

- Reduction : Catalytic hydrogenation (H₂/Pd-C) yields cyclohexyl(2-methoxyphenyl)methanol.

- Oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H⁺), the cyclohexyl ring may form carboxylic acid derivatives.

- Nucleophilic Addition : Grignard reagents (e.g., RMgX) add to the carbonyl, forming tertiary alcohols .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of Cyclohexyl 2-Methoxyphenyl Ketone?

DFT calculations using hybrid functionals (e.g., B3LYP) with exact-exchange corrections (as per Becke’s methodology) model the compound’s electron density distribution, HOMO-LUMO gaps, and charge transfer dynamics. These studies predict reactivity toward electrophiles/nucleophiles and stability under varying pH conditions .

Q. What experimental design considerations are critical for studying its biological activity?

- In Vitro Assays : Use cell lines (e.g., HEK293) to assess cytotoxicity (MTT assay) and target engagement (e.g., receptor binding via fluorescence polarization).

- Pharmacokinetics : Monitor metabolic stability in liver microsomes and plasma protein binding using LC-MS/MS.

- Control Experiments : Compare with structurally similar ketones (e.g., cyclohexyl phenyl ketone) to isolate the methoxy group’s role in bioactivity .

Q. How do solvent effects influence its reactivity in substitution reactions?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SN2 mechanisms, enhancing nucleophilic substitution at the carbonyl. Non-polar solvents (e.g., toluene) favor ketone stability but reduce reaction rates. Solvent choice must balance reaction kinetics and product yield, validated via kinetic studies (e.g., Arrhenius plots) .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 40–75% for Friedel-Crafts routes) may arise from:

- Catalyst Purity : Trace moisture deactivates AlCl₃.

- Substrate Accessibility : Steric hindrance from the methoxy group slows acylation.

Resolution involves optimizing reaction conditions (dry solvents, inert atmosphere) and pre-activating the substrate with directing groups .

Q. How does the compound interact with biological membranes?

Molecular dynamics simulations reveal partitioning into lipid bilayers due to its logP (~3.5). The methoxy group enhances solubility in aqueous phases, while the cyclohexyl moiety anchors the compound in hydrophobic regions. Fluorescence quenching assays using liposome models quantify membrane permeability .

Methodological Guidance

Q. Designing a stability study under varying pH conditions

Q. Resolving spectral overlaps in NMR analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.